4-Methyl-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole
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Overview
Description
4-Methyl-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of nitro groups, a pentafluoroethyl group, and a benzimidazole core, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole typically involves the nitration of a suitable benzimidazole precursor. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective introduction of nitro groups at the desired positions on the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes, starting from commercially available starting materials. The process includes nitration, alkylation, and other functional group transformations under controlled conditions to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
4-Methyl-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The nitro groups and pentafluoroethyl group play crucial roles in modulating the compound’s reactivity and binding affinity to its targets. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Substituted-5,7-dinitro-2-(α,α-difluoroalkyl)-benzimidazole
- 4-Methyl-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole
Uniqueness
4-Methyl-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications where such properties are desired.
Properties
CAS No. |
60167-94-4 |
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Molecular Formula |
C10H5F5N4O4 |
Molecular Weight |
340.16 g/mol |
IUPAC Name |
7-methyl-4,6-dinitro-2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole |
InChI |
InChI=1S/C10H5F5N4O4/c1-3-4(18(20)21)2-5(19(22)23)7-6(3)16-8(17-7)9(11,12)10(13,14)15/h2H,1H3,(H,16,17) |
InChI Key |
OTJWKLGNMWALPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=C(N2)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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